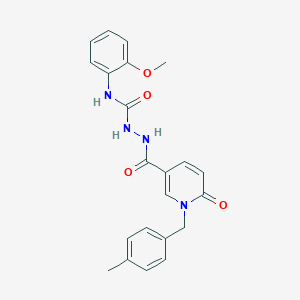

N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Description

N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic small molecule characterized by a hydrazinecarboxamide backbone linked to a 6-oxo-1,6-dihydropyridine ring. Key structural features include:

- Aryl substituents: A 2-methoxyphenyl group and a 4-methylbenzyl moiety.

- Core structure: The dihydropyridine ring, a redox-active scaffold common in bioactive compounds.

- Molecular weight: Estimated at ~420–450 g/mol based on structural analogs .

The 2-methoxyphenyl group may enhance binding specificity, while the 4-methylbenzyl substituent could improve lipophilicity and membrane permeability.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-15-7-9-16(10-8-15)13-26-14-17(11-12-20(26)27)21(28)24-25-22(29)23-18-5-3-4-6-19(18)30-2/h3-12,14H,13H2,1-2H3,(H,24,28)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIHSSDTISAEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide (CAS Number: 1105206-82-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. The compound's molecular formula is with a molecular weight of approximately 406.4 g/mol .

Structural Characteristics

The compound features a dihydropyridine core, which is known for various biological activities, including calcium channel blocking and enzyme inhibition. The presence of the methoxy group and the 4-methylbenzyl substituent may enhance its pharmacological profile by influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.4 g/mol |

| CAS Number | 1105206-82-3 |

Case Studies and Research Findings

Although direct research findings specific to this compound are sparse, related studies provide insights into its potential applications:

- Dihydropyridine Derivatives : Research on dihydropyridine derivatives indicates their effectiveness in treating hypertension and other cardiovascular diseases due to their ability to selectively inhibit calcium channels .

- Anticancer Potential : Some hydrazinecarboxamide derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Biological Activity |

|---|---|

| N-(5-chloro-2-methoxyphenyl)-1-(4-methylbenzyl)-6-oxo... | Calcium channel blocker; antihypertensive |

| N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine... | Enzyme inhibition; potential anticancer |

| 4-amino-5-chloro-6-oxo-1-phenyldihydropyridine | Antimicrobial properties; enzyme inhibition |

Scientific Research Applications

Pharmacological Properties

- Antioxidant Activity : The compound has demonstrated notable antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

- Anticancer Potential : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

- Antimicrobial Activity : The compound has shown activity against various microbial strains, indicating its potential as an antimicrobial agent. This property could be beneficial in developing new treatments for infections caused by resistant bacterial strains.

- Cardiovascular Effects : As indicated in patent literature, derivatives of this compound may act as antagonists of mineralocorticoid receptors. This action is relevant for the prophylaxis and treatment of cardiovascular and renal disorders, including heart failure and diabetic nephropathy .

Case Study 1: Antioxidant and Anticancer Activity

A study published in a peer-reviewed journal investigated the antioxidant capacity of N-(2-methoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide. The results indicated that the compound significantly reduced oxidative stress markers in vitro and exhibited cytotoxicity against breast cancer cell lines. Further exploration into its structure-activity relationship revealed that specific functional groups contributed to its efficacy .

Case Study 2: Antimicrobial Evaluation

In another research effort, the antimicrobial properties of this compound were assessed against various pathogens. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or adjunct therapies for existing treatments .

Comparison with Similar Compounds

Key Observations:

Trispyrimidonamides () feature fused pyrimidinone rings, enabling helical mimicry but increasing synthetic complexity .

Substituent Effects :

- The 4-methylbenzyl group in the target compound may enhance lipophilicity compared to the chlorophenyl groups in sodium channel blockers, possibly improving blood-brain barrier penetration .

- The 2-methoxyphenyl group is shared with screening compounds (), suggesting its role in binding assays .

Molecular Weight :

Sodium Channel Blockers ():

- Electron-Withdrawing Groups: Patent compounds (e.g., trifluoromethyl, cyano) exhibit strong sodium channel inhibition due to electronegative substituents .

α-Helix Mimetics ():

- Complexity vs. Simplicity : Trispyrimidonamides mimic protein-protein interactions, whereas the target compound’s simpler structure may limit such applications but improve synthetic accessibility .

Research Implications and Limitations

- Gaps in Data : Direct biological activity data for the target compound is absent; comparisons rely on structural analogies.

- Synthetic Feasibility : The compound’s moderate molecular weight and lack of complex stereochemistry suggest easier synthesis than Trispyrimidonamides .

- Therapeutic Potential: Structural alignment with sodium channel blockers () warrants further electrophysiological studies .

Q & A

Q. What are the critical synthetic steps and optimization strategies for this compound?

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer: Structural validation requires a combination of techniques:

- Spectroscopy:

- ¹H/¹³C NMR: Aromatic protons (δ 7.2–8.1 ppm), carbonyl carbons (δ 165–175 ppm), and methoxy groups (δ 3.8 ppm) confirm substituents .

- FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

- Chromatography:

- HPLC: Purity >95% using a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O: 1.22 Å) and confirms planar dihydropyridine rings .

Advanced Research Questions

Q. How can experimental design (e.g., DoE) optimize reaction conditions for scalability?

Methodological Answer: Advanced statistical models like Design of Experiments (DoE) are critical for process optimization:

- Factors: Temperature, catalyst loading, solvent polarity, and reaction time .

- Response Surface Methodology (RSM): Identifies interactions between variables (e.g., higher temperatures reduce reaction time but risk decomposition).

- Flow Chemistry: Continuous-flow systems improve reproducibility and enable gram-scale synthesis with controlled residence times .

Table 2: Key Factors in Reaction Optimization

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑ Yield, ↑ Byproducts |

| Catalyst (H₂SO₄) | 5–10 mol% | ↑ Rate, ↓ Purity |

| Solvent (EtOH/H₂O) | 3:1 ratio | ↑ Crystallinity |

Q. What computational strategies predict biological targets and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes (e.g., kinases, cyclooxygenases) via the dihydropyridine core and hydrazinecarboxamide moiety .

- QSAR Models: Hammett constants (σ) of substituents (e.g., methoxy vs. methylbenzyl) correlate with bioactivity trends .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers .

- Orthogonal Assays: Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Structural Analog Testing: Compare activity of derivatives (e.g., replacing 4-methylbenzyl with chloro substituents) to isolate critical functional groups .

Q. What are the stability considerations for long-term storage and handling?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the hydrazinecarboxamide bond in acidic/basic conditions; oxidation of dihydropyridine in air .

- Storage: Lyophilized form at -20°C under argon. Solutions in DMSO (10 mM) stored at -80°C with desiccants .

- Stability Monitoring: Periodic HPLC checks (every 6 months) to detect degradation peaks .

Data Contradiction Analysis

Example Issue: Conflicting reports on cytotoxicity (e.g., IC₅₀ = 5 µM vs. 20 µM in similar cell lines).

Resolution Workflow:

Verify assay conditions (cell passage number, serum concentration).

Re-test using a standardized protocol (e.g., MTT assay, 48-hour exposure).

Cross-validate with a structurally distinct positive control (e.g., doxorubicin) .

Key Takeaways

- Synthesis: Prioritize acid-catalyzed coupling and chromatographic purification for scalability.

- Characterization: Combine NMR, X-ray, and HPLC for robust structural confirmation.

- Advanced Studies: Leverage computational modeling and DoE for mechanistic and optimization insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.